molecular formula C16H19NO2S B3387838 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid CAS No. 852389-08-3

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid

Cat. No.: B3387838
CAS No.: 852389-08-3
M. Wt: 289.4 g/mol
InChI Key: NEKZQVUKABHVDH-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.39 g/mol It is known for its unique structure, which includes a benzothiazole ring attached to a cyclohexyl group via a methylene bridge, and an acetic acid moiety

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target the Mycobacterium tuberculosis bacterium or associated proteins.

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function

Biochemical Pathways

Considering the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might inhibit the growth or survival of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid typically involves the reaction of 1,3-benzothiazole with cyclohexylmethyl bromide in the presence of a base, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid is unique due to its combination of a benzothiazole ring, a cyclohexyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-15(19)11-16(8-4-1-5-9-16)10-14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7H,1,4-5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKZQVUKABHVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239791
Record name 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852389-08-3
Record name 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852389-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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